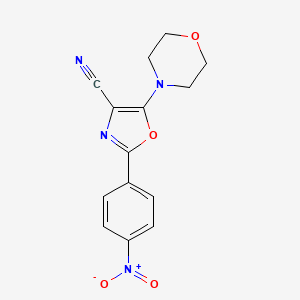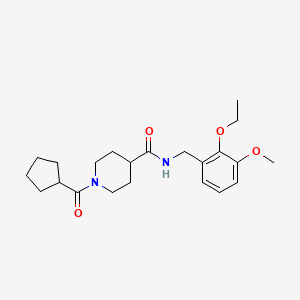![molecular formula C17H20N2O3S B5676302 N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide derivatives involves multiple steps, including the reaction of specific phenyl components with amino and sulfonyl groups under controlled conditions. One study detailed the synthesis of a related compound, showcasing the process of combining ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by recrystallization and characterization through spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic methods and crystallography, revealing intricate details about the arrangement of atoms and intermolecular interactions. For instance, a study provided insights into the orthorhombic crystal system of a related molecule, highlighting the presence of intermolecular hydrogen bonds that contribute to its structural stability (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide derivatives are influenced by their functional groups and molecular structure. These compounds can participate in various chemical reactions, including hydrolysis, isomerisation, and cyclisation, as evidenced by studies examining their kinetic behavior and reaction mechanisms (Bernard et al., 1986).
Future Directions
Given the analgesic activity of similar compounds and the antibacterial activity of a copper(II) complex containing a similar compound , future research could explore the potential therapeutic applications of “N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide”. Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.
properties
IUPAC Name |
N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFNRKXGZDSRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)
![4-[1-cyclohexyl-5-(2-pyrazin-2-ylethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5676237.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5676240.png)
![3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676246.png)
![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)


![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)